2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfanyl group, a trifluoromethyl group, and a pyrano[4,3-d]pyrimidine moiety, making it an interesting subject for research due to its unique structural properties.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Pyrano[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the pyrimidine ring.
Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N-{2-[4-(methyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide
- 2-(benzylsulfanyl)-N-{2-[4-(fluoro)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide
Uniqueness
The presence of the trifluoromethyl group in 2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and application.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c20-19(21,22)18-14-10-27-9-7-15(14)24-16(25-18)6-8-23-17(26)12-28-11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRHHDRSAJYDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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